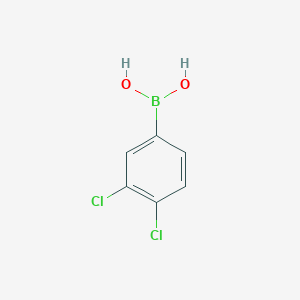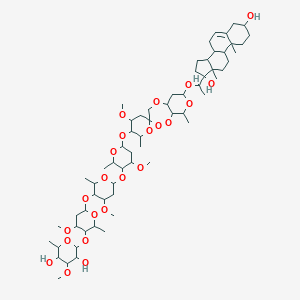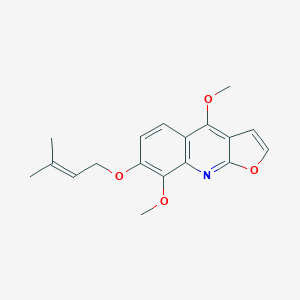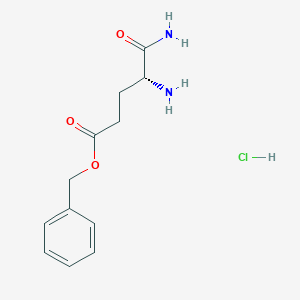
D-异谷氨酰胺苄酯盐酸盐
描述
D-Isoglutamine benzyl ester hydrochloride (DIBEH) is an organic compound that has been studied for its potential applications in scientific research. It is a derivative of glutamine, an amino acid that is important for many biochemical and physiological processes in the body. DIBEH is a relatively new compound that has been developed in the last few years and is gaining increasing attention from researchers due to its unique properties.
科学研究应用
蛋白质操作
“D-异谷氨酰胺苄酯盐酸盐”在多种蛋白质操作中发挥着重要作用。 它被用于遗传密码扩展(GCE),该方法允许将结构和功能上不同的非天然氨基酸(ncAAs)整合到蛋白质的特定位点 . 这极大地促进了蛋白质在生物研究和治疗开发中的应用 .
N-端焦谷氨酰胺化
该化合物可应用于不同类型的位点特异性蛋白质修饰,包括N-端焦谷氨酰胺化 . 该过程涉及将谷氨酰胺残基转化为焦谷氨酰胺残基,这种修饰会影响蛋白质的稳定性、活性,以及加工 .
在有毒蛋白质活性位点中限制Glu
“D-异谷氨酰胺苄酯盐酸盐”可用于在有毒蛋白质活性位点中限制Glu . 该过程涉及使用保护基团或“笼子”来暂时阻止蛋白质的活性,然后可以将其去除以恢复蛋白质的功能 .
赋予蛋白质金属螯合剂羟肟酸
该化合物可用于赋予蛋白质金属螯合剂羟肟酸 . 这使得蛋白质能够与金属离子结合,这在金属蛋白研究等各种应用中都非常有用 .
多功能反应手柄酰基酰肼
“D-异谷氨酰胺苄酯盐酸盐”可用于赋予蛋白质多功能反应手柄酰基酰肼 . 这可以用于进一步的化学修饰,扩展可能的蛋白质功能范围
未来方向
“D-Isoglutamine benzyl ester hydrochloride” has potential applications in the field of protein manipulations . It has been used in the generation of novel epigenetic mark Gln methylation on histones . This work provides useful and unique tools to modify proteins at specific Glu or Gln residues, and complements the toolbox of genetic code expansion .
作用机制
Target of Action
D-Isoglutamine Benzyl Ester Hydrochloride, also known as H-D-Glu(Obzl)-NH2.HCl, is primarily used in the field of protein research . Its primary targets are proteins, specifically at the Glu or Gln residues . The compound is used to modify these proteins at specific sites, which significantly advances the use of proteins in biological research and therapeutics development .
Mode of Action
The compound interacts with its targets (proteins) through a process called genetic code expansion (GCE) . This process allows structurally and functionally distinct non-canonical amino acids (ncAAs) to be incorporated into specific sites of a protein . The compound, being an esterified glutamic acid analogue (BnE), is genetically encoded into proteins . This interaction results in various types of site-specific protein modifications .
Biochemical Pathways
The compound affects the biochemical pathways related to protein modification. It can be applied in different types of site-specific protein modifications, including N-terminal pyroglutamation, caging Glu in the active site of a toxic protein, and endowing proteins with metal chelator hydroxamic acid and versatile reactive handle acyl hydrazide . Importantly, a novel epigenetic mark, Gln methylation, is generated on histones via the derived acyl hydrazide handle .
Pharmacokinetics
It is known that the compound, being an unnatural benzyl ester, is less likely to experience enzymatic hydrolysis in living cells . This property could potentially influence its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, and thus its bioavailability.
Result of Action
The result of the compound’s action is the modification of proteins at specific Glu or Gln residues . This modification significantly advances the use of proteins in biological research and therapeutics development . For example, it allows for the generation of a novel epigenetic mark, Gln methylation, on histones .
Action Environment
The action of D-Isoglutamine Benzyl Ester Hydrochloride is influenced by the environment within living cells. The compound, being an unnatural benzyl ester, is less likely to experience enzymatic hydrolysis in living cells . This suggests that the compound’s action, efficacy, and stability may be influenced by factors such as the presence of specific enzymes and the pH within the cell.
属性
IUPAC Name |
benzyl (4R)-4,5-diamino-5-oxopentanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3.ClH/c13-10(12(14)16)6-7-11(15)17-8-9-4-2-1-3-5-9;/h1-5,10H,6-8,13H2,(H2,14,16);1H/t10-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSXVFJRDTASLQJ-HNCPQSOCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CCC(C(=O)N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)CC[C@H](C(=O)N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
18800-75-4 | |
| Record name | Pentanoic acid, 4,5-diamino-5-oxo-, phenylmethyl ester, hydrochloride (1:1), (4R)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18800-75-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of D-Isoglutamine benzyl ester hydrochloride in the synthesis of 14C - MDP?
A1: D-Isoglutamine benzyl ester hydrochloride is a key building block in the multi-step synthesis of 14C - MDP. Specifically, it reacts with a protected form of muramic acid (compound 3 in the abstract) in the presence of Woodward's reagent. [] This reaction forms an intermediate compound (compound 4) where the D-Isoglutamine benzyl ester hydrochloride is coupled to the muramic acid derivative. Subsequent removal of protecting groups leads to the final 14C - MDP molecule. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





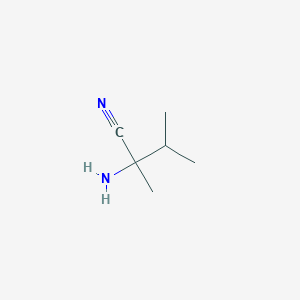

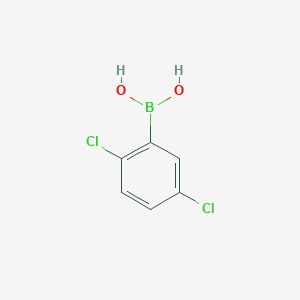


![1-But-3-enyl-6-oxabicyclo[3.1.0]hexane](/img/structure/B50291.png)
